molecular formula C24H22N4O4 B6560482 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 921871-09-2

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B6560482
CAS No.: 921871-09-2
M. Wt: 430.5 g/mol
InChI Key: LRMBISHJNPERBQ-UHFFFAOYSA-N
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Description

The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule. It belongs to a class of compounds known for their significant potential in various scientific and industrial applications due to their complex structural framework and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide involves a series of intricate steps. Initially, the pyrido[3,2-d]pyrimidine core is constructed through a multi-step reaction sequence starting from suitable pyridine derivatives. The key steps include cyclization reactions facilitated by various catalysts and the subsequent incorporation of the phenylethyl and methoxyphenyl groups through substitution reactions. The final step often involves the acetamide formation via amide bond formation reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production process is optimized for scalability and efficiency. Large-scale synthesis typically employs high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. These setups ensure higher yields and purities while minimizing reaction times. Specific reagents and solvents used are chosen for their availability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions including oxidation, reduction, and substitution reactions. Oxidation typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions are facilitated by reducing agents like lithium aluminum hydride or hydrogen gas in the presence of metal catalysts. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

  • Substitution: Halogenated reagents (e.g., bromine), nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides).

Major Products

The reactions lead to various intermediate and final products, depending on the specific reactants and conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could result in partially or fully deoxygenated products. Substitution reactions typically yield modified pyrido[3,2-d]pyrimidine frameworks with diverse functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in the development of novel materials and molecular architectures.

Biology

In biological research, 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide is studied for its potential as a biochemical probe. It is often used to investigate cellular pathways and interactions due to its unique structural properties.

Medicine

Medically, this compound holds promise for therapeutic applications. Its structural complexity allows it to interact with multiple biological targets, making it a candidate for drug development against various diseases.

Industry

In industry, this compound is explored for its potential in manufacturing advanced materials. Its robust chemical structure makes it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets within biological systems. It is known to bind to enzymes and receptors, modulating their activity. The pathways influenced by this compound include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,4-Dioxo-3-(2-methylphenyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide

  • 2-[2,4-Dioxo-3-(2-ethylphenyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide

These similar compounds share the core pyrido[3,2-d]pyrimidine structure but differ in the substituents attached to the core. The unique phenylethyl group in the compound of interest distinguishes it from these analogs, potentially leading to different biological activities and applications.

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Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-32-19-11-9-18(10-12-19)26-21(29)16-28-20-8-5-14-25-22(20)23(30)27(24(28)31)15-13-17-6-3-2-4-7-17/h2-12,14H,13,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMBISHJNPERBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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